![molecular formula C19H18ClN3O3 B5909529 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5909529.png)
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has been widely studied for its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce DNA damage in cancer cells and inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential as a diagnostic agent in medical imaging. Additionally, it has been shown to possess significant anticancer activity against various cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for further studies to determine its safety.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine. One of the potential directions is the development of novel anticancer agents based on this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Moreover, the potential use of this compound as a diagnostic agent in medical imaging requires further investigation. Finally, the potential applications of this compound in the field of antifungal, antibacterial, and antiviral agents need to be explored further.
Conclusion:
In conclusion, 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines and possesses antifungal, antibacterial, and antiviral properties. However, further studies are needed to determine the safety and toxicity of this compound and explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine involves the reaction between 2-chlorobenzaldehyde, 4-nitrobenzaldehyde, and piperazine in the presence of a base catalyst. The reaction is carried out under reflux conditions in an appropriate solvent. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties. This compound has also been studied for its potential use as a diagnostic agent in medical imaging.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-18-4-2-1-3-15(18)5-10-19(24)22-13-11-21(12-14-22)16-6-8-17(9-7-16)23(25)26/h1-10H,11-14H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOAFGQCQCXCKP-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
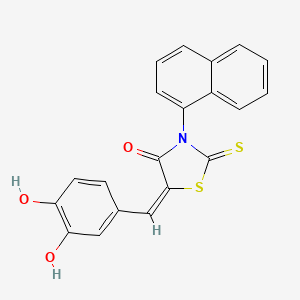
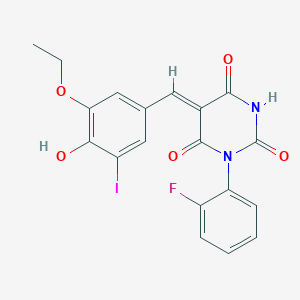
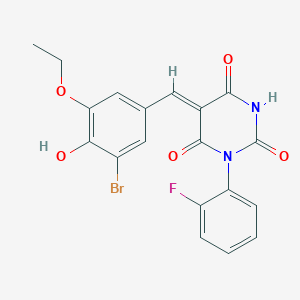

![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
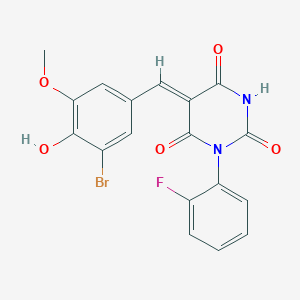
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5909522.png)
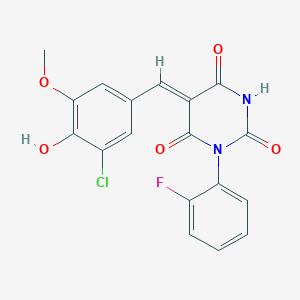
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![3-allyl-5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909549.png)